molecular formula C10H13NO5S B5632716 Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Cat. No.: B5632716
M. Wt: 259.28 g/mol
InChI Key: GCWTVZKDBPLSKR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of glycine, where the amino group is substituted with a 4-methoxyphenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWTVZKDBPLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate typically involves the reaction of glycine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .

Scientific Research Applications

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and sulfonylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 562880

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.

Biological Activities

  • Anti-inflammatory Activity :
    • Studies have indicated that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound has been shown to reduce inflammation markers in vitro.
  • Anticancer Properties :
    • Research has demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects, particularly in breast and colon cancer models.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis. Inhibitory assays have shown that this compound exhibits a notable IC50 value against MMP-1, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • In Vitro Studies :
    • A recent study evaluated the compound's effect on human cancer cell lines using colorimetric assays to measure cell viability. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM for breast cancer cells .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that this compound binds effectively to the active site of MMP-1, forming hydrogen bonds with key residues. This interaction is believed to be responsible for its inhibitory action .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 Value (µM)
This compoundStructureAnti-inflammatory, Anticancer15 (Breast Cancer)
SulfanilamideSimilarAntimicrobial20 (Bacterial Inhibition)
AcetazolamideSimilarCarbonic Anhydrase Inhibitor12 (Enzyme Inhibition)

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